molecular formula C11H8Cl2N2O3 B1521603 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094361-21-3

2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B1521603
CAS No.: 1094361-21-3
M. Wt: 287.1 g/mol
InChI Key: PCRYQRSHTUFJRA-UHFFFAOYSA-N
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Description

2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenyl group and an acetic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with a β-diketone or β-ketoester to form the pyrazole ring. For instance, 2,4-dichlorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to yield the corresponding pyrazole.

  • Introduction of the Acetic Acid Moiety: : The pyrazole intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hydroxy derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like nitrating agents (HNO₃) or sulfonating agents (SO₃) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic Acid: Shares the dichlorophenyl group but lacks the pyrazole ring, resulting in different chemical properties and biological activities.

    Pyrazole-3-acetic Acid: Contains the pyrazole ring and acetic acid moiety but lacks the dichlorophenyl substitution, affecting its reactivity and applications.

Uniqueness

2-[1-(2,4-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid is unique due to the combination of the dichlorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-6-1-2-9(8(13)3-6)15-10(16)4-7(14-15)5-11(17)18/h1-3H,4-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRYQRSHTUFJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 3
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 4
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 5
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 6
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

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